1-(Trifluoromethyl)naphthalene-3-carboxaldehyde
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Overview
Description
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde is an organic compound with the molecular formula C12H7F3O It is a derivative of naphthalene, where a trifluoromethyl group is attached to the first carbon and a carboxaldehyde group is attached to the third carbon of the naphthalene ring
Preparation Methods
The synthesis of 1-(Trifluoromethyl)naphthalene-3-carboxaldehyde typically involves the introduction of the trifluoromethyl group and the carboxaldehyde group onto the naphthalene ring. One common method involves the metalation of 1-(Trifluoromethyl)naphthalene followed by formylation. This process can be achieved using organometallic reagents or lithium dialkylamide-type bases, followed by treatment with carbon dioxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)naphthalene-3-carboxaldehyde exerts its effects depends on its specific application. In chemical reactions, the trifluoromethyl group can influence the reactivity and stability of the compound. In biological systems, it may interact with specific molecular targets, affecting pathways and processes at the molecular level .
Comparison with Similar Compounds
1-(Trifluoromethyl)naphthalene-3-carboxaldehyde can be compared with other similar compounds such as:
2-(Trifluoromethyl)naphthalene-4-carboxaldehyde: Similar structure but with different positions of the trifluoromethyl and carboxaldehyde groups.
1-Naphthalenecarboxaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,6-Naphthyridines: Nitrogen-containing analogs with different biological activities and applications.
The uniqueness of this compound lies in the presence of both the trifluoromethyl and carboxaldehyde groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H7F3O |
---|---|
Molecular Weight |
224.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-7H |
InChI Key |
NNWBWROXWIYBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C=O |
Origin of Product |
United States |
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